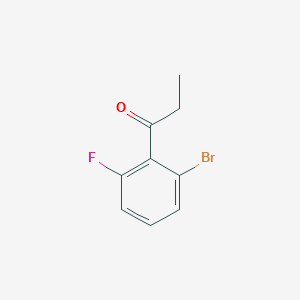

1-(2-Bromo-6-fluorophenyl)propan-1-one

Description

Significance of Halogenated Aryl Ketones as Versatile Synthons

Halogenated aryl ketones are highly valued in organic synthesis for their ability to serve as "synthons," which are structural units within a molecule that can be formed or assembled by known synthetic operations. The halogen atoms, being good leaving groups, facilitate a variety of nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse functional groups and the construction of complex carbon skeletons.

Furthermore, the electron-withdrawing nature of halogens can influence the reactivity of the aromatic ring and the adjacent carbonyl group. This electronic modulation can be harnessed to direct the outcome of chemical reactions with high selectivity. The versatility of these compounds is demonstrated by their use in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. For instance, hydrodehalogenation of halogenated aryl ketones can be a chemoselective process to yield specific ketones or aryl alcohols, showcasing their utility in multistep synthetic sequences. bldpharm.com

Overview of Alpha-Halocarbonyl Compounds in Contemporary Organic Synthesis

The structural motif present in 1-(2-Bromo-6-fluorophenyl)propan-1-one, specifically the arrangement of a halogen atom on a carbon adjacent to a carbonyl group, classifies it as an α-halocarbonyl compound. These compounds are a cornerstone of modern organic synthesis due to the enhanced reactivity of the α-carbon. The electron-withdrawing effect of the carbonyl group makes the α-carbon susceptible to attack by nucleophiles, leading to a wide array of chemical transformations.

Alpha-haloketones, in particular, are pivotal intermediates in the synthesis of a diverse range of heterocyclic compounds, which are core structures in many biologically active molecules. Reactions such as the Hantzsch thiazole (B1198619) synthesis and various cyclization reactions rely on the reactivity of α-haloketones to construct these important molecular frameworks. The ability of the α-halogen to be displaced by various nucleophiles allows for the facile introduction of nitrogen, sulfur, and oxygen atoms, paving the way for the synthesis of imidazoles, thiazoles, oxazoles, and other heterocyclic systems.

Specific Research Gaps and Emerging Opportunities for this compound

Despite the well-established utility of halogenated aryl ketones and α-halocarbonyl compounds, a thorough review of the scientific literature reveals a significant lack of specific research focused on this compound. While its structure suggests it would be a valuable synthetic intermediate, there are no readily available, detailed research findings on its specific applications or synthetic methodologies in peer-reviewed journals or patents.

This notable absence of data presents several key research gaps and, consequently, emerging opportunities:

Synthesis and Characterization: There is a clear need for the development and publication of robust and scalable synthetic routes to this compound. Detailed characterization of its physical and spectroscopic properties would provide a crucial foundation for future research.

Exploration of Reactivity: Systematic studies on the reactivity of this compound are warranted. Investigating its behavior in various fundamental organic reactions, such as nucleophilic substitutions, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and enolate chemistry, would unveil its potential as a versatile building block.

Application in Medicinal Chemistry: Given the prevalence of fluorinated and brominated motifs in pharmaceuticals, this compound represents an untapped resource for the synthesis of novel bioactive molecules. Its potential as a precursor to new therapeutic agents could be a fruitful area of investigation.

Materials Science: The unique electronic properties conferred by the halogen substituents could make this compound, or derivatives thereof, interesting candidates for applications in materials science, such as in the development of organic electronics or functional polymers.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

1-(2-bromo-6-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H8BrFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 |

InChI Key |

ONGIVEORSGHIFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1Br)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 2 Bromo 6 Fluorophenyl Propan 1 One

Reactivity at the Ketone Carbonyl Center

The carbonyl group is a primary site for chemical reactions on 1-(2-Bromo-6-fluorophenyl)propan-1-one. Its reactivity is modulated by the electronic properties of the substituted phenyl ring.

Nucleophilic Addition Reactions to the Carbonyl Group, Emphasizing Fluorine's Electronic Influence

The carbonyl carbon of an aldehyde or ketone is electrophilic and susceptible to attack by nucleophiles. In this compound, this electrophilicity is influenced by the attached 2-bromo-6-fluorophenyl ring. The reaction proceeds via a nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to form an alcohol. ncert.nic.inlibretexts.orglibretexts.org

The presence of halogens on the aromatic ring, particularly the highly electronegative fluorine atom, has a complex influence. While fluorine's strong inductive electron-withdrawing effect would be expected to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles, studies on analogous α-fluoroketones have shown that conformational effects can counteract this. nih.govrsc.org Research on the borohydride (B1222165) reduction of various α-halogenated ketones demonstrated that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts. nih.gov This is attributed to the higher energy barrier for fluoro ketones to adopt the ideal reactive conformation, where the C-F bond is orthogonal to the C=O bond, which is necessary for optimal orbital overlap. nih.gov Therefore, while the inductive effect of the ortho-fluoro substituent activates the carbonyl group, steric and conformational factors may temper its reactivity in nucleophilic addition reactions.

Aldol-Type Condensations and Related Enolate Chemistry

The propanoyl group of this compound possesses acidic protons on the α-carbon (the methylene (B1212753) group adjacent to the carbonyl). In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), one of these protons can be abstracted to form a nucleophilic enolate ion. masterorganicchemistry.comjove.comleah4sci.com This enolate is a resonance-stabilized species with the negative charge delocalized between the α-carbon and the carbonyl oxygen. jove.com

This enolate can act as a potent carbon nucleophile in various reactions:

Aldol-Type Condensations: The enolate can attack the carbonyl carbon of another aldehyde or ketone (including another molecule of itself in a self-condensation), forming a β-hydroxy ketone after an acidic workup.

α-Alkylation: The enolate can react with electrophiles like primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. jove.com

The acidity of the α-protons and the stability of the resulting enolate are influenced by the electron-withdrawing nature of the 2-bromo-6-fluorophenyl ring. Under basic conditions, the formation of the enolate is the key step that initiates these transformations. chemistrysteps.comyoutube.com

Reactivity Profile of Halogen Substituents on the Aromatic Ring

The aryl bromide functionality is a versatile handle for advanced synthetic transformations, particularly for the formation of new carbon-carbon bonds. The presence of both bromine and fluorine on the aromatic ring also creates a platform for studying competitive nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions of Aryl Bromide (Suzuki, Sonogashira, Heck, etc.)

The carbon-bromine bond on the aromatic ring is the primary site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from readily available precursors. Aryl bromides are common substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a robust method for forming biaryl structures or connecting the aromatic ring to alkyl, alkenyl, or alkynyl groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is highly effective for synthesizing arylalkynes. libretexts.orgresearchgate.netnih.gov

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. researchgate.netacs.orgbeilstein-journals.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF, H₂O |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, DIPA | THF, DMF, Toluene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

Nucleophilic Aromatic Substitution (SNAr) Modulated by Ortho-Halogens

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an electron-deficient aromatic ring with a strong nucleophile. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For SNAr to occur, the ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. nih.gov

In this compound, the propanoyl group is a moderately electron-withdrawing group. It is positioned ortho to the bromine and meta to the fluorine. A critical aspect of SNAr is the nature of the leaving group. Counterintuitively for substitution reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the powerful inductive effect of the highly electronegative fluorine atom. This effect makes the carbon atom attached to fluorine more electrophilic and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. youtube.comstackexchange.com

Therefore, despite bromine being a better leaving group in SN1 and SN2 reactions, the fluorine atom on the 2-bromo-6-fluorophenyl ring would be the kinetically favored site for nucleophilic attack in an SNAr reaction, provided the ring is sufficiently activated. However, the meta-positioning of the activating propanoyl group relative to the fluorine might disfavor this pathway compared to systems with ortho/para activation. Some SNAr reactions on unactivated fluoroarenes have been achieved using photoredox catalysis. nih.gov

Radical Processes Involving Halogenated Ketones

The carbon-halogen bonds in this compound can be susceptible to cleavage under radical conditions, often initiated by light (photochemistry) or radical initiators. researchgate.net The aryl C-Br bond is weaker than the aryl C-F bond and is more prone to homolytic cleavage.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl bromides under mild conditions. acs.orgacs.orgcapes.gov.br In these processes, a photocatalyst absorbs light and engages in a single-electron transfer with the aryl bromide. This can lead to the formation of a radical anion, which then fragments to release a bromide ion and the corresponding aryl radical. acs.orgmdpi.com This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction to achieve reductive debromination, or cyclization if a suitable radical acceptor is present elsewhere in the molecule. acs.org

Furthermore, the α-position of the ketone could also be involved in radical processes. While the starting material is not an α-bromo ketone, photochemical irradiation of α-bromo ketones is known to cause C-Br bond homolysis, leading to radical intermediates that can undergo further transformations like elimination or rearrangement. fao.orgresearchgate.net For this compound itself, the most likely radical process would involve the cleavage of the aryl bromide bond. nih.gov

Alpha-Functionalization Chemistry of the Propan-1-one Moiety

The presence of a carbonyl group in this compound activates the adjacent α-carbon, making the α-protons acidic and susceptible to deprotonation. The resulting enolate is a powerful nucleophile that can react with various electrophiles, enabling the introduction of a wide array of functional groups at the α-position.

Alpha-Arylation Reactions of Ketones

The introduction of an aryl group at the α-position of a ketone, known as α-arylation, is a significant carbon-carbon bond-forming reaction. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this transformation. In the context of this compound, the enolate of the ketone can be coupled with various aryl halides.

Recent advancements in this area have focused on the development of highly active and selective catalyst systems. For instance, the use of electron-rich phosphine (B1218219) ligands on a biphenyl (B1667301) scaffold has been shown to furnish active arylation systems. These catalysts can exhibit good selectivity, even in ketones with multiple enolizable positions. While specific studies on this compound are not prevalent in the literature, the general principles of ketone α-arylation can be applied. A hypothetical reaction is depicted below:

Hypothetical Reaction Scheme for α-Arylation:

The reaction would typically proceed by generating the enolate of this compound using a suitable base. This enolate would then undergo a palladium-catalyzed cross-coupling reaction with an aryl halide to yield the α-arylated product.

| Catalyst System | Aryl Halide | Base | Solvent | Potential Yield |

| Pd(OAc)₂ / Ligand | Aryl Bromide | NaOtBu | Toluene | Good to Excellent |

| Pd₂ (dba)₃ / Ligand | Aryl Chloride | K₃PO₄ | Dioxane | Moderate to Good |

This table presents hypothetical data based on general knowledge of α-arylation reactions of ketones.

Chemoselective and Stereoselective Alpha-Functionalization

The presence of multiple reactive sites in this compound—namely the α-carbon of the ketone, the bromine atom, and the fluorine atom on the aromatic ring—necessitates chemoselective functionalization. For α-functionalization, the reaction conditions can be tuned to favor the reaction at the α-carbon over reactions at the aryl halides.

Stereoselective α-functionalization is crucial when the α-carbon is a prochiral center, as is the case for this compound. The introduction of a substituent at this position can generate a new stereocenter. Enantioselective α-functionalization can be achieved using chiral catalysts or auxiliaries. While specific examples for this substrate are scarce, organocatalysis and transition-metal catalysis with chiral ligands are common strategies for the stereoselective α-functionalization of prochiral ketones.

For instance, the use of chiral phase-transfer catalysts or chiral metal complexes can direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer.

| Reaction Type | Chiral Catalyst/Auxiliary | Electrophile | Potential Enantiomeric Excess (ee) |

| Alkylation | Chiral Phase-Transfer Catalyst | Alkyl Halide | High |

| Aldol Reaction | Chiral Metal Complex (e.g., with BINAP) | Aldehyde | Good to Excellent |

| Amination | Chiral Organocatalyst (e.g., Proline) | Azodicarboxylate | High |

This table illustrates potential stereoselective reactions and is based on established methods for other ketones.

Intramolecular Cyclization and Rearrangement Reactions

The ortho-bromoaryl ketone structure of this compound makes it a prime candidate for intramolecular reactions, where the ketone moiety can react with the substituted aromatic ring to form new cyclic structures.

Formation of Fused Ring Systems and Heterocycles through Cyclization of Bromoaryl Ketones

Intramolecular cyclization of ortho-haloaryl ketones is a powerful strategy for the synthesis of fused ring systems and heterocycles. The bromine atom on the phenyl ring of this compound can serve as a leaving group or participate in metal-catalyzed cross-coupling reactions with the enolate of the ketone.

For example, treatment with a strong base could induce an intramolecular SNAr reaction or a benzyne-mediated cyclization, although the latter is less likely with a bromo-substituent. A more common approach involves palladium-catalyzed intramolecular α-arylation. This reaction would lead to the formation of a five-membered ring fused to the benzene (B151609) ring, resulting in a substituted indanone derivative. The fluorine atom would likely remain on the newly formed bicyclic system, providing a handle for further functionalization.

Hypothetical Intramolecular Cyclization:

| Catalyst | Base | Solvent | Product Type |

| Pd(OAc)₂ | NaOtBu | Toluene | Fluorinated Indanone |

| CuI | Cs₂CO₃ | DMF | Fluorinated Indanone |

This table presents hypothetical conditions for the intramolecular cyclization based on known reactions of similar bromoaryl ketones.

The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry, and this compound could serve as a precursor to such compounds. For instance, reaction with a nitrogen-containing nucleophile could lead to the formation of a fluorinated quinoline (B57606) or other nitrogen-containing heterocyclic systems through a cyclization-condensation sequence.

Photo-Induced Rearrangements and C-C Bond Cleavage (e.g., Norrish Type I)

Aryl ketones are known to undergo photochemical reactions upon irradiation with UV light. One of the most fundamental of these is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon.

For this compound, a Norrish Type I reaction would lead to the formation of a 2-bromo-6-fluorobenzoyl radical and an ethyl radical. These radical intermediates can then undergo a variety of secondary reactions, including decarbonylation, recombination, and hydrogen abstraction.

Norrish Type I Cleavage of this compound:

The subsequent fate of these radicals would depend on the reaction conditions, such as the solvent and the presence of radical traps. The 2-bromo-6-fluorobenzoyl radical could lose carbon monoxide to form a 2-bromo-6-fluorophenyl radical, which could then engage in further reactions. The study of such photo-induced rearrangements can provide insights into the bond dissociation energies and radical stability of halogenated aromatic compounds.

| Photochemical Reaction | Primary Products | Potential Secondary Products |

| Norrish Type I Cleavage | 2-Bromo-6-fluorobenzoyl radical, Ethyl radical | 2-Bromo-6-fluorobenzene, Ethane, Ethylene |

This table outlines the expected products from the Norrish Type I reaction based on general principles of ketone photochemistry.

Mechanistic Investigations of Reactions Involving 1 2 Bromo 6 Fluorophenyl Propan 1 One

Detailed Mechanistic Pathways of Transition Metal-Catalyzed Transformations (e.g., Palladium and Nickel)

Transformations involving 1-(2-bromo-6-fluorophenyl)propan-1-one, catalyzed by transition metals like palladium and nickel, predominantly follow established catalytic cycles for cross-coupling reactions. These cycles typically consist of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, begins with the active Pd(0) catalyst. nobelprize.org

Oxidative Addition: The cycle initiates with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This is often the rate-determining step. The palladium center inserts itself into the carbon-bromine bond, changing its oxidation state from Pd(0) to Pd(II) and forming an organopalladium(II) complex. libretexts.orgnobelprize.org

Transmetalation: In the subsequent step, a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center. nobelprize.org This process, known as transmetalation, displaces the bromide ligand and results in a diorganopalladium(II) intermediate where both organic partners are bound to the same palladium atom. nobelprize.orglibretexts.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple to form a new carbon-carbon bond. nobelprize.org This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from Pd(II) back to Pd(0). libretexts.orgnobelprize.org In some cases, dual palladium catalytic cycles may operate, connected by a palladium-palladium transmetalation step. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cheaper, more earth-abundant alternative to palladium and can access a wider range of oxidation states, from Ni(0) to Ni(IV). squarespace.com This versatility allows for distinct mechanistic pathways, including those involving single-electron transfer and radical intermediates, which can be particularly effective for activating challenging substrates. squarespace.comprinceton.edu

The catalytic cycle for nickel often mirrors the Pd(0)/Pd(II) cycle, especially in Ni(0)/Ni(II) mediated reactions. squarespace.com However, Ni(I)/Ni(III) redox pairs are also readily accessible. squarespace.com For instance, a Ni(0) species can undergo oxidative addition with this compound to form a Ni(II) complex. Following transmetalation, reductive elimination yields the product and regenerates the Ni(0) catalyst. issuu.com Alternatively, radical pathways can be initiated, where a Ni(I) species reacts with the aryl bromide to form an aryl radical and a Ni(II) complex, opening up pathways distinct from the purely two-electron processes seen with palladium. squarespace.com

Elucidation of Selectivity Control in Catalytic Cycles (Enantioselectivity, Regioselectivity, Chemoselectivity)

Controlling selectivity is paramount in synthesis. The structure of this compound presents several challenges and opportunities for selectivity control.

Enantioselectivity: Asymmetric synthesis of α-aryl ketones can be achieved through stereoconvergent cross-coupling reactions. For a substrate like this compound, if a chiral center were introduced at the α-position (e.g., 2-bromo-1-(2-bromo-6-fluorophenyl)butan-1-one), a nickel-catalyzed cross-coupling with an arylmetal reagent could be rendered enantioselective. nih.gov This is achieved by using a chiral ligand, such as a pybox ligand, which coordinates to the nickel center. The chiral environment around the metal dictates the facial selectivity of the coupling, leading to the preferential formation of one enantiomer. The reaction can proceed under mild conditions to generate potentially labile tertiary stereocenters with high enantiomeric excess (ee). nih.gov

The table below illustrates the effect of different ligands and conditions on a representative nickel-catalyzed asymmetric Negishi cross-coupling, demonstrating how catalyst and solvent choice are critical for achieving high enantioselectivity. nih.gov

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | 2 | Glyme/THF | -30 | 72 | 93 |

| 2 | None | Glyme/THF | -30 | 51 | 10 |

| 3 | Other Pybox | Glyme/THF | -30 | <50 | <85 |

| 4 | 2 | Dioxane | -30 | 23 | 87 |

| 5 | 2 | THF | -30 | 38 | 90 |

| 6 | 2 | Room Temp | Room Temp | 60 | 88 |

| Data derived from a representative stereoconvergent Negishi α-arylation of a racemic α-bromoketone. nih.gov |

Regioselectivity: The directing effects of the existing substituents on the aromatic ring heavily influence the regioselectivity of further functionalization, such as in electrophilic aromatic substitution. The propanoyl group is a deactivating meta-director due to resonance. libretexts.org The fluorine and bromine atoms are deactivating but ortho-, para-directors. leah4sci.com In a potential electrophilic substitution reaction, the incoming electrophile would be directed to positions influenced by the complex interplay of these electronic effects, further complicated by the significant steric hindrance from the two ortho substituents. youtube.com In cross-coupling reactions, regioselectivity is typically ensured by the specific placement of the halide (the C-Br bond), which is the site of oxidative addition.

Chemoselectivity: The molecule possesses multiple reactive sites: the C-Br bond, the carbonyl group, and the aromatic ring. Transition metal-catalyzed cross-coupling reactions are highly chemoselective for the C-Br bond, leaving the carbonyl group and the C-F bond intact. This allows for the selective functionalization of the aryl bromide. The C-F bond is significantly stronger and generally requires specific catalytic systems for activation. beilstein-journals.org

Mechanistic Insights into Radical-Mediated Processes for Aryl Ketone Transformations

Beyond two-electron pathways, radical processes offer alternative routes for transforming aryl ketones. Nickel catalysis, in particular, is known to access radical pathways. squarespace.com A plausible mechanism could involve a single-electron transfer (SET) from a low-valent nickel species, such as Ni(0) or Ni(I), to the aryl bromide of this compound. This would generate an aryl radical and a Ni(I) or Ni(II) species, respectively. squarespace.com This aryl radical could then participate in subsequent bond-forming events.

Furthermore, photoredox catalysis merged with organocatalysis can generate radicals at other positions on the molecule. For instance, the ketone could be converted into an enamine, which then undergoes oxidation via a photoredox catalyst to form a β-enaminyl radical. nih.gov This radical can then couple with various partners. While this specific mechanism transforms the alkyl chain rather than the aryl ring, it highlights the potential of radical-mediated strategies. Another approach involves generating a carbon-centered radical alpha to a nitrogen atom via photoredox catalysis, which can then be used for C-C bond construction. nih.gov

Influence of Ortho-Bromo and Fluoro Substituents on Reaction Kinetics and Thermodynamics

The ortho-bromo and ortho-fluoro substituents exert profound electronic and steric effects that influence the kinetics and thermodynamics of reactions involving this compound.

Electronic Effects:

Inductive Effect: Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution. libretexts.org

Steric Effects: The placement of both a bromo and a fluoro group ortho to the reaction site (the C-Br bond for cross-coupling or the adjacent ring carbons for substitution) creates significant steric hindrance. youtube.com This steric bulk can impede the approach of a bulky transition metal catalyst to the C-Br bond, potentially slowing the rate of oxidative addition. libretexts.org Similarly, it hinders attack at adjacent positions on the ring.

Influence on Kinetics and Thermodynamics:

Kinetics: The electron-withdrawing nature of the substituents can make the carbon of the C-Br bond more electrophilic, which could potentially accelerate the oxidative addition step. However, the steric hindrance from these same groups is likely to slow the reaction rate by making the transition state for oxidative addition higher in energy. ias.ac.in The net effect on the reaction rate (kinetics) will depend on the balance of these opposing electronic and steric influences.

The table below summarizes the expected influence of the ortho substituents.

| Substituent | Electronic Effect (Inductive/Resonance) | Steric Effect | Impact on Oxidative Addition Rate | Impact on Ring Substitution |

| Ortho-Fluoro | Strong -I / Weak +R | Moderate | Potentially accelerates (electronic), hinders (steric) | Deactivating, ortho/para directing |

| Ortho-Bromo | Strong -I / Weak +R | High | Potentially accelerates (electronic), strongly hinders (steric) | Deactivating, ortho/para directing |

Computational and Theoretical Studies on 1 2 Bromo 6 Fluorophenyl Propan 1 One

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Distribution

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of 1-(2-Bromo-6-fluorophenyl)propan-1-one, a DFT study would provide valuable information about its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

| C-Br Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| Dihedral Angle (°) | Data not available |

Note: The table above is for illustrative purposes only. The values are hypothetical as no specific DFT studies on this compound were found.

Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is intended to show how FMO data would be presented. The values are hypothetical due to the absence of specific research on this compound.

Conformational Analysis and Intramolecular Interactions

The propan-1-one side chain of this compound can rotate around the single bond connecting it to the phenyl ring. A conformational analysis would explore the potential energy surface of the molecule as a function of this rotation to identify the most stable conformers (energy minima) and the transition states between them.

This analysis would also reveal any significant intramolecular interactions, such as steric hindrance between the propanoyl group and the ortho-substituents (bromine and fluorine). The presence of the halogen atoms could also lead to intramolecular halogen bonding or other non-covalent interactions that influence the preferred conformation.

Theoretical Elucidation of Reaction Pathways and Transition State Structures

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For example, theoretical studies could investigate the nucleophilic substitution at the carbonyl carbon or reactions involving the aromatic ring. The structures of the transition states, which are the highest energy points along the reaction coordinate, provide crucial insights into the reaction mechanism and the factors that control the reaction rate.

Impact of Halogen Substitution on Electronic Properties and Reactivity using Quantum Chemical Methods

The presence of both bromine and fluorine atoms on the phenyl ring significantly influences the electronic properties and reactivity of this compound. Quantum chemical methods can systematically study these effects.

The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group through the inductive effect. The bromine atom is also electronegative but is more polarizable. Computational studies could quantify the impact of these substituents on the electron density of the aromatic ring and the carbonyl group. This, in turn, would affect the molecule's reactivity towards electrophilic and nucleophilic attack. A comparative study with analogous compounds lacking one or both halogen atoms would provide a clearer understanding of their specific roles.

Applications of 1 2 Bromo 6 Fluorophenyl Propan 1 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The presence of an α-bromoketone functional group makes 1-(2-bromo-6-fluorophenyl)propan-1-one a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The electrophilic carbon of the carbonyl group and the carbon bearing the bromine atom are susceptible to attack by various nucleophiles, leading to cyclization reactions.

Based on the known reactions of similar compounds, this compound can be expected to participate in the synthesis of heterocycles such as:

Thiazoles: Reaction with thiourea or thioamides is a classic method for the synthesis of 2-aminothiazoles, which are important scaffolds in medicinal chemistry. For instance, 2-bromo-3′-fluoroacetophenone is a known precursor for thiazole (B1198619) derivatives that have shown potential as correctors for defects in chloride transport related to cystic fibrosis.

Pyrazines: Condensation with ortho-phenylenediamines can yield pyrazine derivatives. Iridium-pyrazine complexes, synthesized from related bromoacetophenones, have been investigated for their phosphorescent properties.

Indazoles: While the direct synthesis from a propiophenone is less common, the structurally related 2-bromo-6-fluorobenzaldehyde is used to synthesize bicyclic heterocycles like indazoles through reactions catalyzed by copper(II) oxide.

The following table summarizes the potential heterocyclic systems that could be synthesized from this compound based on the reactivity of analogous compounds.

| Heterocyclic System | Potential Reactant(s) | Basis of Analogy |

| Thiazoles | Thiourea, Thioamides | Reactivity of 2-bromo-3′-fluoroacetophenone |

| Pyrazines | ortho-Phenylenediamines | Reactivity of 2-bromo-3′-fluoroacetophenone |

| Indazoles | Primary amines, Sodium azide (multi-step) | Reactivity of 2-bromo-6-fluorobenzaldehyde |

Building Block for Advanced Materials and Organic Electronics

The substituted phenyl ring in this compound makes it a potential building block for advanced materials and organic electronics. The bromine and fluorine substituents can influence the electronic properties and intermolecular interactions of resulting materials.

Analogous compounds have been utilized in materials science:

Nanostructures: 2-Bromo-6-fluorobenzaldehyde has been shown to assist in the self-assembly of macromolecules to form nanostructures.

Semiconductors: A semiconducting thienoisoindigo-based nanowire was assembled using 2-bromobenzaldehyde, demonstrating hole mobility. This suggests that the bromo-fluoro substitution pattern of this compound could be exploited to tune the properties of organic semiconductors.

Fluorinated Polymers: Fluoroacetophenone derivatives are used as chain-terminating or crosslinking agents in the synthesis of fluorinated polyimides, enhancing thermal stability and mechanical properties.

The potential applications in materials science are summarized below.

| Application Area | Potential Role of this compound | Basis of Analogy |

| Nanomaterials | Precursor for self-assembling macromolecules | Use of 2-bromo-6-fluorobenzaldehyde in nanostructure fabrication |

| Organic Semiconductors | Building block for tuning electronic properties | Use of 2-bromobenzaldehyde in thienoisoindigo nanowires |

| Specialty Polymers | Monomer or additive for fluorinated polymers | Use of fluoroacetophenone derivatives in polyimides |

Intermediate in the Construction of Complex Polyfunctional Organic Scaffolds

The multiple reactive sites in this compound allow for its use as an intermediate in the construction of complex polyfunctional organic scaffolds. The bromine atom can be replaced via nucleophilic substitution or participate in cross-coupling reactions, while the ketone can be transformed into other functional groups.

The reactivity of the bromine and fluorine atoms on the phenyl ring can be leveraged in various synthetic transformations:

Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-bromo and meta-carbonyl groups, could potentially undergo nucleophilic aromatic substitution.

The diverse reactivity of this intermediate is outlined in the following table.

| Reaction Type | Potential Transformation | Significance |

| Nucleophilic Substitution (at α-carbon) | Introduction of various nucleophiles (e.g., amines, thiols) | Access to a wide range of functionalized ketones |

| Carbonyl Group Reactions | Reduction to alcohol, Grignard addition, Wittig reaction | Creation of new stereocenters and functional groups |

| Suzuki-Miyaura Cross-Coupling | Formation of biaryl structures | Synthesis of complex aromatic systems |

| Nucleophilic Aromatic Substitution | Replacement of the fluorine atom | Introduction of diverse substituents on the aromatic ring |

Synthesis of Chiral Derivatives and Enantiomerically Enriched Compounds

The prochiral ketone in this compound can be a substrate for enantioselective reduction to produce chiral secondary alcohols. These chiral building blocks are valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Several methods for the enantioselective reduction of ketones are well-established and could likely be applied to this substrate:

Oxazaborolidine-Catalyzed Reduction: The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst and a borane source, is a powerful method for the asymmetric reduction of prochiral ketones.

Transfer Hydrogenation: Catalytic transfer hydrogenation using chiral transition metal complexes and a hydrogen donor like isopropanol or formic acid is another effective strategy.

Chiral Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from chiral auxiliaries, can also afford high enantioselectivity.

The potential for creating chiral derivatives is summarized below.

| Method | Reagents | Expected Product |

| Corey-Itsuno Reduction | Chiral oxazaborolidine, Borane | Enantiomerically enriched 1-(2-bromo-6-fluorophenyl)propan-1-ol |

| Asymmetric Transfer Hydrogenation | Chiral transition metal catalyst, Hydrogen donor | Enantiomerically enriched 1-(2-bromo-6-fluorophenyl)propan-1-ol |

| Chiral Hydride Reagents | Chiral borohydrides or aluminohydrides | Enantiomerically enriched 1-(2-bromo-6-fluorophenyl)propan-1-ol |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Bromo-6-fluorophenyl)propan-1-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves halogenation of a preformed ketone or Friedel-Crafts acylation followed by bromination. For example:

Friedel-Crafts Acylation : React 2-bromo-6-fluorobenzene with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the propanone backbone.

Bromination : Introduce bromine at the desired position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during bromination to minimize side reactions.

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃) to improve regioselectivity.

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify the methyl ketone proton (δ ~2.5–3.0 ppm, singlet) and aromatic protons (δ ~7.0–8.0 ppm, split due to coupling with fluorine and bromine). The meta-fluorine substituent induces distinct splitting patterns.

- ¹³C NMR : The carbonyl carbon appears at δ ~200–210 ppm. Fluorine and bromine substituents cause deshielding of adjacent carbons.

- IR Spectroscopy : A strong absorption band near ~1700 cm⁻¹ confirms the ketone group (C=O stretch).

- Mass Spectrometry (MS) : The molecular ion peak [M⁺] should match the molecular weight (243.08 g/mol), with isotopic patterns reflecting bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can absorption anisotropy corrections improve data accuracy?

- Methodological Answer : Crystallographic challenges include:

- Heavy-Atom Effects : Bromine and fluorine introduce significant absorption anisotropy, complicating intensity measurements.

- Twinned Data : Halogenated aromatic systems often form twinned crystals, requiring specialized refinement protocols.

Solutions : - Use SHELXL for refinement, employing spherical harmonic functions (up to l=8) to model anisotropic absorption .

- Apply empirical corrections (e.g., Blessing’s method) using multi-scan intensity data to account for direction-dependent absorption .

Q. How can computational methods (e.g., DFT) resolve contradictions in molecular geometry between experimental and theoretical data for halogenated propanones?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-Br vs. C-F distances) can arise from experimental limitations (e.g., crystal packing effects) or basis set incompleteness in calculations. Approach :

DFT Optimization : Use hybrid functionals (e.g., B3LYP) with a def2-TZVP basis set to optimize geometry.

Comparison : Overlay computed structures with X-ray data to identify outliers.

Vibrational Analysis : Compare experimental IR frequencies with DFT-predicted modes to validate conformer stability.

Case Study : For related compounds, discrepancies in dihedral angles were resolved by incorporating solvent effects in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.